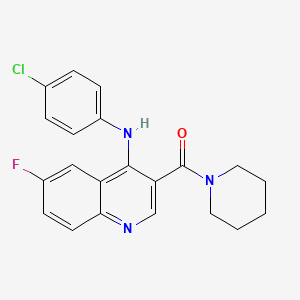
(4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, commonly known as CPFM, is a synthetic compound that has gained significant attention in scientific research in recent years. CPFM belongs to the class of quinolones, which are a group of synthetic antibiotics that possess a broad spectrum of antimicrobial activity. However, CPFM has been found to have unique properties that make it a promising candidate for various scientific applications.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone involves the reaction of 4-chloroaniline with 6-fluoro-3-quinolinecarboxylic acid, followed by the reaction of the resulting intermediate with piperidine and then with acetic anhydride to form the final product.
Starting Materials
4-chloroaniline, 6-fluoro-3-quinolinecarboxylic acid, piperidine, acetic anhydride
Reaction
Step 1: 4-chloroaniline is reacted with 6-fluoro-3-quinolinecarboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the intermediate (4-((4-chlorophenyl)amino)-6-fluoroquinolin-3-yl)carboxylic acid., Step 2: The intermediate from step 1 is then reacted with piperidine in the presence of a dehydrating agent such as EDCI or DCC to form the intermediate (4-((4-chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanol., Step 3: The intermediate from step 2 is then reacted with acetic anhydride in the presence of a base such as pyridine to form the final product (4-((4-chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone.
科学研究应用
CPFM has been found to have various applications in scientific research, including as a fluorescent probe for imaging of cellular structures, as a DNA intercalator for cancer therapy, and as an inhibitor of bacterial DNA gyrase for antibacterial therapy. CPFM has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides.
作用机制
CPFM exerts its effects by binding to DNA and inhibiting the activity of bacterial DNA gyrase, which is essential for DNA replication and transcription. CPFM also intercalates with DNA, leading to the disruption of DNA structure and function. Additionally, CPFM has been found to inhibit the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
生化和生理效应
CPFM has been found to have various biochemical and physiological effects, including inhibition of bacterial DNA gyrase, disruption of DNA structure and function, inhibition of amyloid-beta peptide aggregation, and induction of apoptosis in cancer cells. CPFM has also been found to have low toxicity and high selectivity for bacterial DNA gyrase, making it a promising candidate for antibacterial therapy.
实验室实验的优点和局限性
One of the major advantages of CPFM is its high selectivity for bacterial DNA gyrase, which makes it a promising candidate for antibacterial therapy. CPFM also has low toxicity and high stability, making it suitable for use in various scientific applications. However, CPFM has limitations in terms of its solubility and stability in aqueous solutions, which can affect its effectiveness in some applications.
未来方向
There are several future directions for research on CPFM, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for Alzheimer's disease, and the exploration of its applications in other areas of scientific research, such as materials science and nanotechnology. Further studies are also needed to determine the optimal conditions for the use of CPFM in various applications and to identify any potential side effects or limitations.
属性
IUPAC Name |
[4-(4-chloroanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O/c22-14-4-7-16(8-5-14)25-20-17-12-15(23)6-9-19(17)24-13-18(20)21(27)26-10-2-1-3-11-26/h4-9,12-13H,1-3,10-11H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCUQFLYNSUHRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

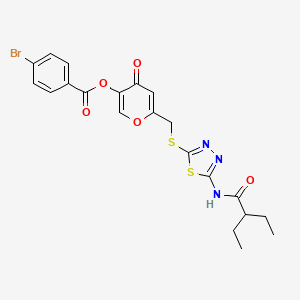
![[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol](/img/structure/B2385164.png)
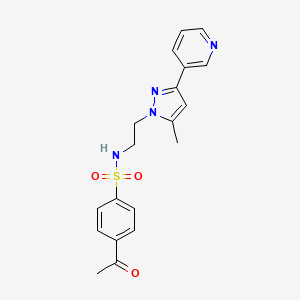
![7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2385167.png)
![3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2385169.png)
![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2385170.png)
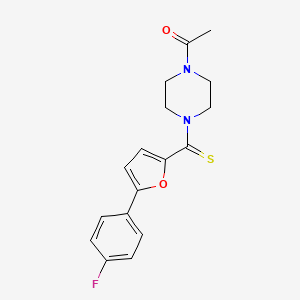
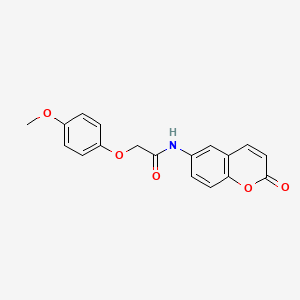
![7-(4-Ethoxy-3-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2385178.png)
![(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2385180.png)
![N-(3-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2385181.png)
![2-methyl-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]propanamide](/img/structure/B2385182.png)
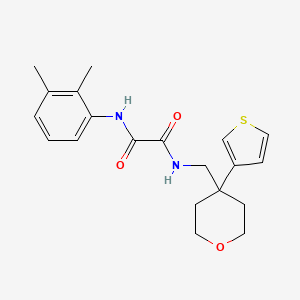
![(E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2385185.png)